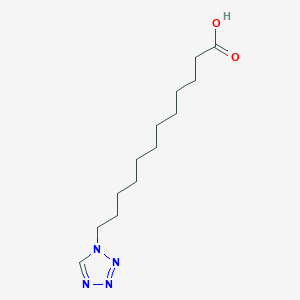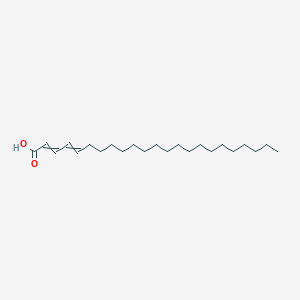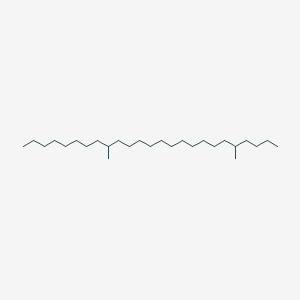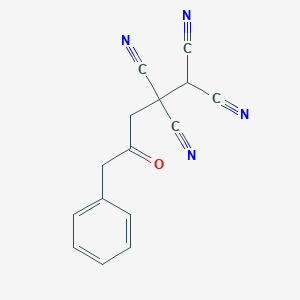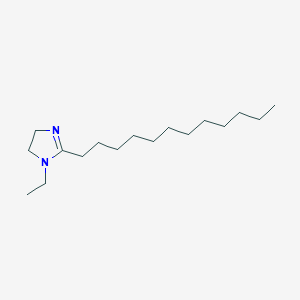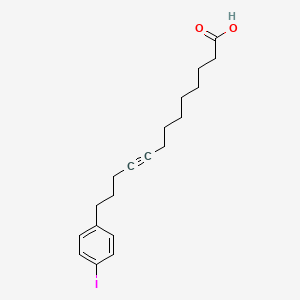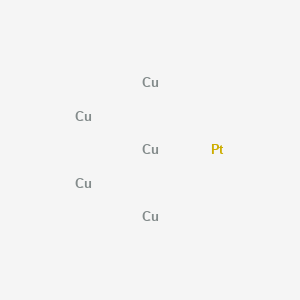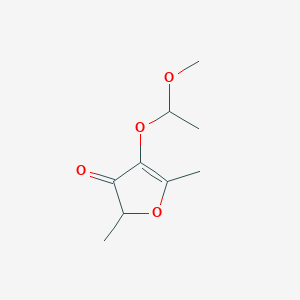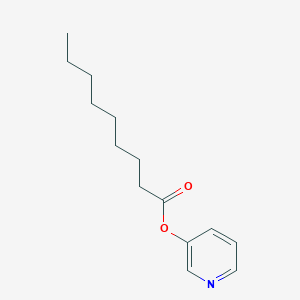
Pyridin-3-yl nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl nonanoate: is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of pyridin-3-ol (3-hydroxypyridine) with nonanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl nonanoate typically involves the esterification reaction between pyridin-3-ol and nonanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Pyridin-3-yl nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pyridin-3-ol and nonanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Pyridin-3-ol and nonanoic acid.
Reduction: Pyridin-3-yl nonanol.
Substitution: Various substituted pyridin-3-yl nonanoates depending on the substituent introduced.
科学的研究の応用
Chemistry: Pyridin-3-yl nonanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It can also serve as a model compound to investigate the interactions of esters with biological membranes.
Medicine: this compound and its derivatives have potential applications in drug development. The ester linkage can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.
Industry: In the materials science industry, this compound can be used as a plasticizer or as a component in the formulation of specialty polymers.
作用機序
The mechanism of action of pyridin-3-yl nonanoate depends on its specific application. In the context of enzyme-catalyzed hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of pyridin-3-ol and nonanoic acid. The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
類似化合物との比較
Pyridin-2-yl nonanoate: Similar ester with the ester group attached to the 2-position of the pyridine ring.
Pyridin-4-yl nonanoate: Similar ester with the ester group attached to the 4-position of the pyridine ring.
Pyridin-3-yl octanoate: Similar ester with a shorter alkyl chain (octanoic acid instead of nonanoic acid).
Uniqueness: Pyridin-3-yl nonanoate is unique due to the specific positioning of the ester group on the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Additionally, the nonanoate ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
特性
CAS番号 |
112111-70-3 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
pyridin-3-yl nonanoate |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-10-14(16)17-13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3 |
InChIキー |
MMPUHDUSAPJEJF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



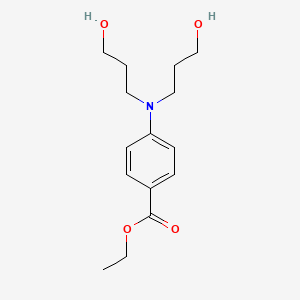
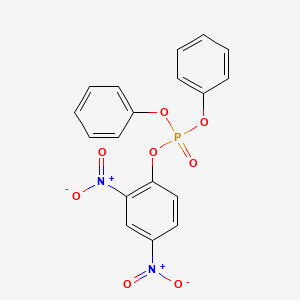
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)
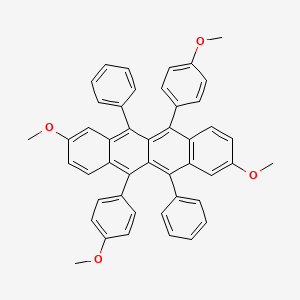
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
